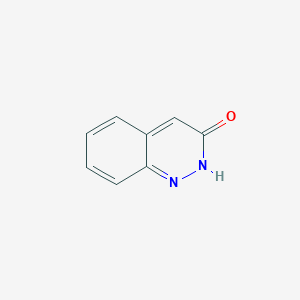

Cinnolin-3(2H)-one

Description

Historical Context and Evolution of Cinnoline (B1195905) Chemistry in Research

The journey of cinnoline chemistry began in 1883 with the first synthesis of the parent compound, cinnoline, by Victor von Richter. eurekaselect.com The initial method, now known as the Richter cinnoline synthesis, involved the cyclization of an alkyne, o-C6H4(N2Cl)C≡CCO2H, in water to produce 4-hydroxycinnoline-3-carboxylic acid, which was then converted to cinnoline. wikipedia.org This discovery laid the groundwork for a burgeoning field of heterocyclic chemistry. ijariit.com

Over the decades, synthetic methodologies for cinnoline and its derivatives have evolved significantly. Early methods often relied on the cyclization of precursors like arenediazonium salts, aryl hydrazines, and arylhydrazones. eurekaselect.comijariit.com For instance, the Neber-Bossel method provided a route to 3-hydroxycinnolines through the diazotization of (2-aminophenyl)hydroxyacetates followed by reduction and cyclization. ijariit.com Other classical methods include the Widman-Stoermer and Borsche–Herbert cyclizations. ijariit.com

The 21st century has witnessed the advent of more sophisticated and efficient synthetic protocols. Modern techniques such as metal-catalyzed cross-coupling reactions have revolutionized the synthesis of cinnoline derivatives, including Cinnolin-3(2H)-one. researchgate.netacs.org Rhodium(III)-catalyzed C-H activation and annulation of azobenzenes with diazo compounds, for example, provides a facile route to highly substituted Cinnolin-3(2H)-ones. acs.orgnih.gov Researchers have also developed environmentally sustainable methods, such as ultrasound-assisted synthesis, to improve reaction yields and reduce reaction times for creating cinnoline derivatives. rsc.org

A significant milestone was the discovery of the first natural cinnoline derivative in 2011, isolated from Cichorium endivia, which further spurred interest in this class of compounds. mdpi.com The continuous development of synthetic strategies underscores the enduring importance of the cinnoline scaffold in chemical research. eurekaselect.com

Significance of this compound as a Privileged Heterocyclic Scaffold in Medicinal Chemistry and Organic Synthesis

The this compound core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govmdpi.com This structural motif is a key component in the design of new therapeutic agents. pnrjournal.com

Medicinal Chemistry Applications:

Derivatives of this compound have been extensively investigated for their potential therapeutic uses. The diverse biological activities are a testament to the versatility of the cinnoline ring system. mdpi.comeurekaselect.comijariit.com

Anticancer Activity: Numerous studies have highlighted the potent antitumor properties of this compound derivatives. rsc.org For example, certain compounds have been shown to induce apoptosis in human breast (MCF-7) and cervical (HeLa) cancer cell lines. Novel ring systems derived from the cinnoline core, such as 12H-indazolo[2,1-a]cinnolin-12-ones, have demonstrated significant cytotoxic activity against various human tumor cell lines. researchgate.net

Antimicrobial Activity: The scaffold is a foundation for developing agents against bacterial and fungal pathogens. mdpi.com Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, and the tuberculosis-causing bacterium, Mycobacterium tuberculosis. mdpi.com

Anti-inflammatory Activity: Cinnoline-based compounds have been explored for their anti-inflammatory potential. eurekaselect.comijariit.com For instance, pyrazolo[4,3-c]cinnoline derivatives have been identified as potent anti-inflammatory agents with some showing significant inhibition in preclinical models. acs.org

Other Pharmacological Activities: The therapeutic potential of this scaffold extends to other areas, including antihypertensive, antithrombotic, and anxiolytic activities. eurekaselect.com Some derivatives have been investigated as inhibitors of enzymes like human neutrophil elastase (HNE) and HIV-1 integrase.

Organic Synthesis Applications:

In the realm of organic synthesis, this compound and its parent structure are valuable building blocks. solubilityofthings.com The reactivity of the cinnoline ring system allows for various substitution reactions, enabling chemists to construct complex molecules. solubilityofthings.com Modern synthetic methods, such as rhodium-catalyzed C-H alkylation and cyclization of azobenzenes, utilize this scaffold to create a wide range of this compound derivatives. researchgate.net This versatility makes it an important intermediate for generating libraries of compounds for drug discovery and materials science. researchgate.netresearchgate.net

Interactive Data Table: Biological Activities of this compound Derivatives

| Derivative Class | Biological Activity | Key Findings | References |

|---|---|---|---|

| Pyrazolo[4,3-c]cinnolines | Anti-inflammatory | PYZ48 showed 80% inhibition in a rat paw edema model. acs.org | acs.org |

| Cinnoline-3-carboxamides | Anticancer (ATM inhibitors) | Identified as potent and selective ATM inhibitors for cancer therapy. rsc.org | rsc.org |

| General this compound Derivatives | Anticancer | Induced apoptosis in MCF-7 and HeLa cancer cell lines. | |

| General this compound Derivatives | Antimicrobial | Showed activity against E. coli and M. tuberculosis with MIC as low as 12.5 µg/mL. | |

| 12H-Indazolo[2,1-a]cinnolin-12-ones | Anticancer | Compound 36 showed broad-spectrum cytotoxicity (IC50 ~ 41 to 197 nM) and induced apoptosis. researchgate.net | researchgate.net |

Overview of Research Trajectories and Future Prospects for this compound

Current research on this compound is vibrant and multifaceted, focusing on the development of novel synthetic methodologies and the exploration of new biological applications. eurekaselect.comijariit.com A major trend is the use of transition-metal catalysis, particularly rhodium and iridium, to achieve efficient C-H functionalization and construct complex cinnoline-based architectures. researchgate.netacs.orgacs.org These methods offer advantages in terms of atom economy and the ability to generate diverse molecular structures from simple precursors. acs.org

Another significant research trajectory is the design and synthesis of hybrid molecules that incorporate the this compound scaffold with other pharmacologically active heterocycles like pyrazole, imidazole, and thiophene. mdpi.comresearchgate.net This approach aims to create dual-acting agents or to enhance the potency and selectivity of the parent compound. mdpi.com

The future prospects for this compound research are promising. The development of more sustainable and green synthetic methods will continue to be a priority. rsc.org In medicinal chemistry, the focus will likely be on identifying specific molecular targets for the various observed biological activities, which will aid in the rational design of next-generation therapeutics. nih.gov The exploration of this compound derivatives in materials science, for applications such as fluorescent agents for cell imaging, is another emerging area of interest. researchgate.net The continued investigation of this privileged scaffold is expected to lead to the discovery of new lead compounds with optimized pharmacokinetic and pharmacodynamic profiles, further solidifying its importance in chemical and pharmaceutical sciences. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2H-cinnolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-5-6-3-1-2-4-7(6)9-10-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUGAWWYKSOLEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=O)NN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284040 | |

| Record name | Cinnolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31777-46-5 | |

| Record name | 31777-46-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinnolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydrocinnolin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Cinnolin 3 2h One and Its Derivatives

Classical and Established Synthetic Routes to the Cinnoline (B1195905) Core

The foundational methods for constructing the cinnoline ring system have been established for over a century and continue to be relevant in organic synthesis.

Richter Cyclization and its Variants

The Richter cyclization is a notable method for forming the cinnoline core, which traditionally involves the thermal cyclization of 2-alkynylbenzenediazonium salts. thieme-connect.de This approach is a general route for preparing 3-substituted cinnolin-4-ols. thieme-connect.de The reaction proceeds via diazotization of an ortho-alkynyl aniline, followed by an intramolecular cyclization. researchgate.netresearchgate.net The regioselectivity of the cyclization, leading to either a six-membered cinnoline ring or a five-membered indazole ring, can be influenced by the nature of the substituent on the alkyne. researchgate.netresearchgate.net

A significant variant of the Richter reaction utilizes ortho-ethynyl-substituted phenyltriazenes. researchgate.net The triazene (B1217601) group functions as a masked diazonium cation, which offers the advantage of separating the diazotization and cyclization steps, thereby potentially minimizing side reactions. researchgate.net This modification has been employed in the creation of combinatorial libraries. researchgate.net For instance, the Richter-type cyclization of 2-ethynyl- and 2-(buta-1,3-diynyl)aryltriazenes is a key step in the synthesis of 4,6-dibromocinnolines. beilstein-journals.org

Neber-Bossel Method for 3-Hydroxycinnolines

The Neber-Bossel synthesis is a classical method specifically for the preparation of 3-hydroxycinnolines, which exist in tautomeric equilibrium with Cinnolin-3(2H)-ones. ijariit.cominnovativejournal.inthieme-connect.de This reaction involves the diazotization of (2-aminophenyl) hydroxyacetates, followed by reduction of the resulting diazonium salt to form a hydrazine (B178648) intermediate. ijariit.cominnovativejournal.in This hydrazine then undergoes cyclization upon heating in hydrochloric acid to yield the 3-hydroxycinnoline. ijariit.cominnovativejournal.inthieme-connect.de

The substituents on the aromatic ring can have a considerable impact on the efficiency of the cyclization. For example, in the case of the unsubstituted and 4-chloro-substituted rings, the yields of the desired 3-hydroxycinnoline products are reported to be 60% and 70%, respectively. ijariit.cominnovativejournal.in

Cyclization of Arylhydrazono-cyanoacetanilide and Related Precursors

The cyclization of arylhydrazono-cyanoacetanilide and similar precursors represents another established strategy for accessing the cinnoline framework. researchgate.netrsc.orgresearchgate.net This method falls under the broader and highly versatile approach of using arylhydrazones as precursors for cinnoline synthesis, which allows for a wide variety of substituents at different positions of the ring. ijariit.cominnovativejournal.in Typically, the ring closure occurs through an intramolecular attack of an amino group onto a carbon-carbon, carbon-oxygen, or carbon-nitrogen multiple bond. ijariit.cominnovativejournal.in For example, substituted anilines can be diazotized and then coupled with cyanoacetamide to produce the corresponding hydrazone, which is then cyclized to form a substituted 4-aminocinnoline-3-carboxamide. ijper.org

Diazotization of Ortho-Substituted Anilines

The diazotization of anilines bearing an ortho substituent with a reactive methylene (B1212753) or methine group is a fundamental and widely applicable strategy for cinnoline synthesis. researchgate.netrsc.orgresearchgate.net The first synthesis of the cinnoline ring system by Richter involved the diazotization of ortho-aminophenylpropiolic acid and subsequent cyclization of the diazonium salt. ijariit.cominnovativejournal.in

A common application of this method is the Borsche and Herbert reaction for producing 4-hydroxycinnolines. innovativejournal.in This involves the diazotization of ortho-aminoacetophenones, followed by cyclization of the generated arenediazonium salt. innovativejournal.in This reaction is quite general, providing access to a broad array of cinnoline derivatives with substituents at various positions, often in high yields of 70-90%. innovativejournal.in

Modern Catalytic Approaches to Cinnolin-3(2H)-one Synthesis

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic structures, including this compound.

Rhodium-Catalyzed C-H Alkylation and Cyclization Reactions

A robust and modern method for the synthesis of a wide range of this compound derivatives involves the rhodium(III)-catalyzed reaction of azobenzenes with diazo compounds. researchgate.netacs.orgacs.orgfigshare.comnih.govacs.org This process proceeds via a tandem C-H alkylation followed by a cyclization sequence. acs.orgfigshare.comnih.govacs.org The azo group in the starting azobenzene (B91143) acts as a directing group, guiding the regioselective C-H activation at the ortho position. nih.gov

In a key example, the reaction of symmetrical or unsymmetrical azobenzenes with diazotized Meldrum's acid in the presence of a rhodium catalyst system, such as [Cp*RhCl2]2 and a silver salt additive like AgSbF6, affords the corresponding this compound derivatives in good to excellent yields. acs.orgacs.org The reaction conditions are typically mild, and the protocol has been shown to be scalable. acs.org

The scope of this methodology is broad, tolerating various substituents on the azobenzene framework. The reaction of azobenzenes with α-diazo esters also leads to the formation of highly substituted Cinnolin-3(2H)-ones. acs.org The process involves the initial rhodium-catalyzed C-H functionalization to create a C2-alkylated azobenzene intermediate, which then undergoes intramolecular cyclization to furnish the final product. acs.org

Table 1: Selected Examples of Rhodium-Catalyzed Synthesis of this compound Derivatives

| Entry | Azobenzene Substrate | Diazo Compound | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Azobenzene | Diazotized Meldrum's acid | [Cp*RhCl2]2, AgSbF6 |

This compound | 88 | acs.org |

| 2 | 4,4'-Dimethylazobenzene | Diazotized Meldrum's acid | [Cp*RhCl2]2, AgSbF6 |

6-Methylthis compound | 93 | acs.org |

| 3 | 3,3'-Dimethylazobenzene | Diazotized Meldrum's acid | [Cp*RhCl2]2, AgSbF6 |

7-Methylthis compound | 99 | acs.org |

| 4 | Azobenzene | Ethyl 2-diazoacetoacetate | [Cp*RhCl2]2, AgSbF6 |

2-Phenyl-3-oxo-2,3-dihydrocinnoline-4-carboxylate | - | acs.org |

Reaction of Azobenzenes with Diazotized Meldrum's Acid

Iridium(III)-Catalyzed C-H Alkylation/Cyclization Protocols

Iridium(III) catalysis offers an alternative and effective pathway for the synthesis of this compound derivatives from azobenzenes and diazotized Meldrum's acid. researchgate.netrsc.org This method represents the first example of an Ir(III)-catalyzed [4+2] cyclization for this purpose and operates under mild conditions. researchgate.netresearchgate.net The catalytic cycle is believed to proceed via the formation of a cyclometalated Ir(III) intermediate, which then reacts with the diazo compound. researchgate.net Mechanistic studies have been supported by the successful isolation of the proposed ortho-alkylated azobenzene intermediate, which can be subsequently converted to the final cinnolinone product. researchgate.netrsc.org Furthermore, the active iridacyclic complex of azobenzene has also been isolated, confirming its role as a key intermediate in the catalytic process. researchgate.netrsc.org

Gold-Catalyzed Reactions for this compound Derivatives

Gold-catalyzed transformations have emerged as a powerful tool in organic synthesis, including for the formation of heterocyclic systems. rsc.orgresearchgate.net For the synthesis of the cinnoline scaffold, gold(I) catalysts have been employed in the hydroarylation of N-propargyl-N′-arylhydrazines. nih.gov This approach utilizes different starting materials compared to the rhodium and iridium-catalyzed methods, involving an intramolecular cyclization of an alkyne-containing precursor. This highlights the versatility of transition metal catalysis in accessing the cinnolinone core through varied mechanistic pathways. nih.gov

Scandium(III)-Catalyzed Annulations (Azo-Povarov Reaction) for Cinnoline Derivatives

A distinct and innovative route to the cinnoline scaffold is the Azo-Povarov reaction. This reaction involves a Scandium(III) triflate [Sc(OTf)3]-catalyzed [4+2] annulation between N-carbonyl aryldiazenes, acting as 4π-electron donors, and cyclopentadiene. nih.govacs.org This methodology represents the first successful implementation of an azo-Povarov reaction, providing rapid access to a range of cinnoline derivatives with high regioselectivity and in moderate to good yields. nih.govacs.org The reaction typically proceeds smoothly in chloroform, and its synthetic utility has been demonstrated through gram-scale synthesis and further derivatization of the resulting polycyclic products. nih.gov

Green Chemistry Approaches and Sustainable Synthesis of this compound

In line with the principles of green chemistry, efforts have been made to develop more sustainable and environmentally benign methods for the synthesis of cinnoline derivatives. researchgate.net These approaches aim to reduce waste, avoid hazardous solvents, and improve atom economy.

Aqueous Medium Reactions

A significant advancement in the green synthesis of cinnolines is the use of water as a reaction medium. Performing organic reactions in water is highly desirable due to its low cost, non-flammability, and environmental friendliness. researchgate.net A protocol for the synthesis of 4(1H)-cinnolones and related structures has been developed that proceeds entirely in an aqueous medium at ambient temperature and over a short reaction period. researchgate.net Additionally, gold-catalyzed syntheses of certain nitrogen heterocycles have also been successfully performed in aqueous media, demonstrating the feasibility of extending green principles to transition metal catalysis. nih.gov The use of biocompatible media, such as aqueous solutions of gluconic acid, has also been explored for other heterocyclic syntheses, showcasing a broader trend towards sustainable solvent systems in organic chemistry. acgpubs.org

Metal-Free Synthetic Conditions

The development of metal-free synthetic routes for this compound and its analogs is a significant area of research, driven by the need for more sustainable, cost-effective, and environmentally benign chemical processes. These methods obviate the need for often toxic and expensive heavy metal catalysts.

A notable metal-free approach involves the diazotization of o-alkynylanilines. A facile protocol utilizes a combination of boron trifluoride diethyl etherate (BF₃·OEt₂) and tert-butyl nitrite (B80452) (TBN) as a metal-free diazotization reagent to produce cinnolinones from o-alkynylanilines in good to excellent yields. rsc.orgrsc.org This strategy is tunable and has been successfully extended to the synthesis of more complex structures like bis-cinnolinones. rsc.org Another established metal-free method for generating cinnolinones from o-alkynylanilines employs sodium nitrite (NaNO₂) and hydrochloric acid (HCl). rsc.org

Researchers have also developed a one-pot, metal-free synthesis for 6-hydroxy cinnolin-3(2H)-ones that proceeds via an azo coupling mechanism. oup.com Additionally, the synthesis of quinolines, a related heterocyclic system, has been achieved through a transition metal-free formal [4+2] annulation of anthranils and enaminones, highlighting a broader trend towards metal-free cyclization strategies in heterocyclic chemistry. mdpi.com These methodologies often present advantages such as mild reaction conditions, the use of readily available substrates, and good to excellent yields, although some can be limited by factors like extended reaction times or a narrow substrate scope. mdpi.com

| Starting Material | Reagents | Product | Key Features |

| o-Alkynylaniline | BF₃·OEt₂, TBN | This compound | Metal-free, user-friendly, good yields, tunable for bis-cinnolinones. rsc.orgrsc.org |

| o-Alkynylaniline | NaNO₂, HCl | This compound | Classical metal-free diazotization and cyclization. rsc.org |

| Substituted Hydrazine | Azo coupling reagents | 6-Hydroxy this compound | One-pot, metal- and protecting-group-free synthesis. oup.com |

Derivatization Strategies and Functionalization of the this compound Scaffold

The core structure of this compound serves as a versatile scaffold for extensive chemical modification. Derivatization is a key strategy to modulate the physicochemical properties and biological activities of the resulting compounds. These modifications include introducing various substituents, constructing fused-ring systems, and creating hybrid molecules.

The functionalization of the cinnoline nucleus by introducing diverse substituents is a primary strategy for developing new derivatives. For instance, a series of 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives have been synthesized. mdpi.com This was achieved by first preparing substituted 4-amino cinnoline 3-carboxamides from substituted phenyl hydrazono cyano acetamide (B32628) in the presence of anhydrous aluminum chloride, followed by reaction with o-chloro piperazine. researchgate.net In another approach, the synthesis of 4-amido-cinnolines was accomplished under metal-free conditions starting from o-alkynylaniline. rsc.org Further studies have involved substituting the 4-amino group of the cinnoline core with various five- or six-membered heterocycles, such as thiophene, furan, pyrazole, and piperazine, to explore their therapeutic potential. mdpi.com

Expanding the this compound scaffold into fused and polycyclic systems has yielded a variety of complex heterocyclic structures. One approach involves the synthesis of benzo[h]cinnolinones. ontosight.aiontosight.ai For example, 4-aryl-3-aminopyridine derivatives can undergo diazotization and subsequent intramolecular electrophilic substitution to yield tricyclic pyrido[3,4-c]cinnolines. mdpi.com

Another strategy is the reductive cyclization of precursors like 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters using iron in acetic acid to produce pyridazoquinolinones, which are fused-ring analogs. mdpi.com More complex systems, such as phthalazino[2,3-a]cinnoline-8,13-diones, have been synthesized via iridium-catalyzed C–H bond activation and annulation of 2-phenyl-2,3-dihydrophthalazine-1,4-diones with cyclic 2-diazo-1,3-diketones. acs.org A catalyst-free, microwave-assisted [4+2] cycloaddition (azo-Povarov reaction) between N-carbonyl aryldiazenes and trans-cyclooctene (B1233481) derivatives also provides a practical route to fused cinnoline derivatives. rsc.org

| Synthetic Strategy | Precursors | Fused System | Reference |

| Diazotization/Intramolecular Cyclization | 4-Aryl-3-aminopyridines | Pyrido[3,4-c]cinnolines | mdpi.com |

| Reductive Cyclization | 4-(2-Nitrophenyl)-pyridazine-3-carboxylates | Pyridazoquinolinones | mdpi.com |

| Iridium-Catalyzed C-H Activation/Annulation | 2-Phenyl-2,3-dihydrophthalazine-1,4-diones, 2-diazo-1,3-diketones | Phthalazino[2,3-a]cinnoline-8,13-diones | acs.org |

| Azo-Povarov Reaction ([4+2] Cycloaddition) | N-Carbonyl aryldiazenes, trans-cyclooctene | Fused Cinnoline Derivatives | rsc.org |

Hybrid molecules incorporating the this compound scaffold with other heterocyclic rings like triazole, isoxazole, or pyrazoline represent a significant area of synthetic exploration.

Cinnoline-Triazole Hybrids: These hybrids are commonly synthesized using the copper(I)-catalyzed 1,3-dipolar cycloaddition reaction, a cornerstone of "click chemistry," between a terminal alkyne and an azide (B81097). researchgate.netresearchgate.net In a typical sequence, a cinnoline derivative bearing a terminal alkyne is reacted with various aromatic or aliphatic azides to produce a library of cinnoline-1,2,3-triazole conjugates. researchgate.netresearchgate.net For example, 4-(prop-2-ynyloxy)cinnoline can be reacted with substituted azides in the presence of a copper(I) catalyst to yield the target hybrid molecules. researchgate.net

Cinnoline-Isoxazole Hybrids: The synthesis of cinnoline-isoxazole hybrids is often achieved through a regioselective 1,3-dipolar cycloaddition of nitrile oxides with an appropriate dipolarophile. researchgate.netnih.govresearchgate.net One pathway involves reacting cinnoline scaffolds with oxime derivatives in the presence of aqueous sodium hypochlorite, which generates the nitrile oxide in situ for the cycloaddition, furnishing the cinnoline-isoxazole products in good yields. nih.gov

Cinnoline-Pyrazoline Hybrids: The construction of cinnoline-pyrazoline hybrids frequently begins with the synthesis of cinnoline-based chalcones. researchgate.net These chalcones are then cyclized by reacting them with hydrazine derivatives. For instance, 4-methyl-3-acetylcinnoline-6-sulfonamido chalcones react with hydrazines to form 4-methyl-3-[5-(substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulfonamides. researchgate.net Another method involves the intramolecular cyclization of hydrazones formed from the diazotization of sulfanilamide, leading to a 3-acetyl-6-sulfamido-cinnolin-4-one intermediate, which is then treated with various hydrazines to yield pyrazolo[4,3-c]cinnoline derivatives. ajrconline.org

| Hybrid Scaffold | Key Reaction | Common Precursors | Reference |

| Cinnoline-Triazole | Cu(I)-Catalyzed 1,3-Dipolar Cycloaddition | Alkyne-functionalized cinnolines, Organic azides | researchgate.netresearchgate.net |

| Cinnoline-Isoxazole | 1,3-Dipolar Cycloaddition of Nitrile Oxides | Cinnoline derivatives, Aldoximes | researchgate.netnih.govresearchgate.net |

| Cinnoline-Pyrazoline | Cyclization of Chalcones | Cinnoline-based chalcones, Hydrazine derivatives | researchgate.netajrconline.org |

Synthesis of Fused Ring Systems and Polycyclic this compound Derivatives

Synthetic Challenges and Future Directions in this compound Synthesis

Future research in this field is directed towards overcoming these limitations. A primary focus is the continued development of green and sustainable synthetic protocols. This includes expanding the scope of metal-free reactions, utilizing microwave-assisted synthesis to reduce reaction times and improve yields, and employing environmentally benign solvents. mdpi.comrsc.org There is a strong emphasis on creating one-pot or tandem reactions that increase atom economy and operational simplicity by minimizing intermediate purification steps. rsc.org

Furthermore, enhancing the efficiency and regioselectivity of C-H activation and functionalization reactions is a key objective. rsc.org The design of novel catalytic systems, including both organocatalysts and more efficient metal catalysts, will be crucial for accessing new chemical space and constructing complex cinnoline architectures with high precision. nih.gov The exploration of new building blocks and novel cyclization strategies will continue to be vital for expanding the structural diversity of the this compound library for potential applications. ontosight.ai

Reactivity and Chemical Transformations of Cinnolin 3 2h One

Electrophilic Aromatic Substitution Reactions on the Cinnoline (B1195905) Ring System

The benzene (B151609) portion of the Cinnolin-3(2H)-one ring system is susceptible to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. libretexts.org The position of substitution is highly influenced by the electronic effects of the heterocyclic part and any existing substituents on the carbocyclic ring.

Detailed research into the nitration of cinnoline and its derivatives provides significant insight into this reactivity. thieme-connect.de The reaction of cinnoline with a nitrating mixture of nitric and sulfuric acid typically yields a combination of 5-nitro and 8-nitro-substituted products. thieme-connect.de This indicates that positions C-5 and C-8 are the most activated sites for electrophilic attack. The directing influence of substituents is paramount; for instance, cinnolin-4-ols are nitrated primarily at the C-6 position. thieme-connect.de Similarly, cinnolin-4-amines undergo selective nitration at the C-6 position, demonstrating strong regiocontrol by the activating amino group. thieme-connect.de In a related, albeit more complex system, halogenation of quinoxalino[2,3-c]cinnolines has been observed to occur at the C-10 position. In some cases, unexpected electrophilic aromatic substitution can occur, as seen in the serendipitous substitution of a chloro group on a related precursor during the synthesis of benzotriazines. acs.org

Table 1: Electrophilic Aromatic Substitution on Cinnoline Derivatives

| Substrate Class | Reagents | Primary Product(s) | Reference(s) |

|---|---|---|---|

| Cinnoline | Fuming HNO₃, concd H₂SO₄ | 5-Nitrocinnoline and 8-Nitrocinnoline | thieme-connect.de |

| Cinnolin-4-ol | Fuming HNO₃, concd H₂SO₄ | 6-Nitrocinnolin-4-ol | thieme-connect.de |

| Cinnolin-4-amine | Fuming HNO₃, concd H₂SO₄ | 6-Nitrocinnolin-4-amine | thieme-connect.de |

Nucleophilic Reactions and Ring Transformations

The this compound system and its precursors engage in various nucleophilic reactions and ring transformations. These can involve the formation of the cinnoline ring from acyclic or other heterocyclic precursors, or direct nucleophilic attack on the cinnoline core.

A significant ring-forming transformation is the synthesis of this compound derivatives from 3-substituted isoindolin-1-one (B1195906) precursors. This process involves a base-mediated nucleophilic addition, followed by an intramolecular cyclization and rearrangement to construct the final cinnoline scaffold. acs.org Another key reaction is direct nucleophilic substitution on the ring. For example, benzo[h]this compound can be converted to its 4-amino derivative through a prolonged reaction with an excess of hydrazine (B178648) hydrate. thieme-connect.de Research has also documented the first instance of direct nucleophilic substitution of a hydrogen atom in the cinnoline series through reactions with alkylamines. osi.lv Furthermore, the this compound ring can undergo tautomeric transformations; for instance, certain furo[2,3-h]this compound derivatives convert to their 1,2-dihydro-3(4H)-one tautomers when heated with hydrazine hydrate. arkat-usa.org

Table 2: Nucleophilic Reactions and Ring Transformations

| Reaction Type | Starting Material | Reagent(s) / Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Ring Formation | 3-Substituted Isoindolin-1-one | Base (e.g., Triethylamine) | This compound derivative | acs.org |

| Nucleophilic Substitution | Benzo[h]this compound | Hydrazine Hydrate | 4-Aminobenzo[h]this compound | thieme-connect.de |

| Nucleophilic Substitution | Cinnoline | Alkylamines | Aminated Cinnoline | osi.lv |

Reduction and Oxidation Reactions of the Cinnoline-3(2H)-one Core

The this compound core can undergo both reduction and oxidation reactions, targeting the carbonyl group, the N-N bond, or the heterocyclic ring structure. These transformations are crucial for creating saturated or partially saturated analogues and N-oxides.

Oxidation of the cinnoline ring system, often with reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄), can lead to the formation of N-oxides. For example, copper(II)-promoted or electrochemical oxidation of 2-azobiaryls, a related precursor, results in the formation of benzo[c]cinnolinium salts. acs.org

Reduction of the this compound core can be achieved with various reducing agents. Strong hydridic reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can reduce the carbonyl group and potentially other parts of the heterocyclic ring, leading to the formation of corresponding amines or reduced cinnoline structures. Another method involves the reductive coupling of precursors like 2,2'-dinitrobiphenyls using sodium hydrosulfide (B80085) (NaHS) to yield benzo[c]cinnolines. researcher.life The reduction of nitro groups on substituted cinnoline precursors is also a common transformation, often achieved using reagents like tin(II) chloride (SnCl₂). sci-hub.se

Table 3: Reduction and Oxidation Reactions

| Reaction Type | Substrate Type | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|---|

| Oxidation | Tetrahydro-2H-cinnolin-3-one | H₂O₂, KMnO₄ | N-oxides | |

| Oxidation | 2-Azobiaryls | Cu(II) or Electrochemical | Benzo[c]cinnolinium salts | acs.org |

| Reduction | Tetrahydro-2H-cinnolin-3-one | LiAlH₄, NaBH₄ | Reduced amines/cinnolines | |

| Reductive Coupling | 2,2'-Dinitrobiphenyls | NaHS | Benzo[c]cinnolines | researcher.life |

Cycloaddition Reactions and Pericyclic Processes

Cycloaddition reactions represent a powerful strategy for the synthesis of the this compound scaffold itself. These reactions typically involve the formation of the heterocyclic ring through a concerted or stepwise cyclization process.

A prominent example is the iridium(III)-catalyzed [4+2] cyclization of an azobenzene (B91143) with diazotized Meldrum's acid, which serves as a robust method for synthesizing a variety of this compound derivatives. researchgate.net This transformation proceeds via C-H alkylation followed by cyclization. researchgate.netnih.gov In a similar vein, rhodium(III)-catalyzed [4+2] annulation reactions are employed to construct related fused cinnoline systems. researchgate.net Catalyst-free approaches have also been developed, such as the microwave-assisted azo-Povarov reaction, a [4+2] cycloaddition between N-carbonyl aryldiazenes and trans-cyclooctene (B1233481) derivatives, which provides access to the cinnoline framework. rsc.org These methods highlight the importance of pericyclic and cycloaddition pathways in constructing the core this compound structure from simpler precursors.

Table 4: Cycloaddition Reactions for Cinnoline Synthesis

| Reaction Name / Type | Reactants | Catalyst / Conditions | Product | Reference(s) |

|---|---|---|---|---|

| [4+2] Cyclization | Azobenzene + Diazotized Meldrum's Acid | Ir(III) complex | This compound | researchgate.net |

| [4+2] Cyclization | Azobenzene + Diazotized Meldrum's Acid | Rh(III) complex | This compound | researchgate.netnih.gov |

Catalytic Transformations and Functional Group Interconversions

Catalysis, particularly by transition metals, plays a pivotal role in the synthesis and functionalization of this compound. Additionally, standard functional group interconversions (FGIs) allow for the modification of substituents on the cinnoline core, enabling the synthesis of diverse analogues.

Rhodium(III) and Iridium(III) catalysts are extensively used for the synthesis of this compound derivatives. researchgate.netacs.org These reactions often proceed through a directed C-H functionalization of azobenzenes with α-diazo compounds, followed by cyclization. acs.orgresearchgate.net This catalytic approach provides an efficient route to highly substituted Cinnolin-3(2H)-ones. acs.org

Once the this compound core is formed, its substituents can be modified through various FGIs. imperial.ac.ukcompoundchem.comsolubilityofthings.com For example, controlled experiments in the course of Ir(III)-catalyzed syntheses have shown that intermediate products can be converted into this compound-4-carboxylic acid and its corresponding ester, demonstrating a key FGI at the C-4 position. researchgate.net Other standard transformations, such as the reduction of a carbonyl to a hydroxyl group or the alkylation/acylation of the N-H bond, are common strategies employed to diversify the this compound scaffold for various applications.

Table 5: Catalytic Systems for this compound Synthesis

| Catalyst System | Reactants | Reaction Type | Product | Reference(s) |

|---|---|---|---|---|

| [CpRhCl₂]₂ / AgSbF₆ | Azobenzene + Diazotized Meldrum's Acid | C-H Alkenylation / Cyclization | This compound | researchgate.net |

| [CpIrCl₂]₂ / AgOAc | Azobenzene + Diazotized Meldrum's Acid | C-H Alkenylation / Cyclization | This compound | researchgate.net |

Medicinal Chemistry and Pharmacological Applications of Cinnolin 3 2h One Derivatives

Structure-Activity Relationship (SAR) Studies of Cinnolin-3(2H)-one Compounds

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the core structure, as well as the presence of fused ring systems. nih.govmdpi.com

Influence of Substituents on Biological Activity Profiles

The type and placement of chemical groups on the this compound scaffold play a crucial role in determining the pharmacological profile of the resulting compounds.

Halogen Substituents: The introduction of halogen atoms, such as chlorine and fluorine, has been shown to enhance the antibacterial and anti-inflammatory activities of cinnoline (B1195905) derivatives. ijariit.com For instance, 6-chloro substituted compounds have demonstrated potent antibacterial activity, while 7-chloro substituted derivatives have shown significant antifungal properties. nih.gov

Electron-Donating and Withdrawing Groups: The electronic properties of substituents significantly impact biological activity. Electron-withdrawing groups attached to the cinnoline nucleus are associated with good antibacterial activity. ijariit.com Conversely, electron-donating groups like hydroxyl (-OH) and carboxyl (-COOH) have been found to increase the antiepileptic activity of certain cinnoline derivatives. ijariit.com

Alkyl and Aryl Groups: The presence of specific alkyl or aryl groups can modulate activity. For example, in a series of cinnoline-based pyrazoline derivatives, those with electron-donating methoxyl and hydroxyl groups on a phenyl moiety exhibited the highest anti-inflammatory activity. nih.gov In another study, compounds with a 4-nitro- or 2,4-dichloro substituent at the benzoyl group showed significant antibacterial activity. nih.gov

Role of Fused Ring Systems and Hybrid Scaffolds in Modulating Bioactivity

Fusing additional rings to the this compound core or creating hybrid molecules by combining it with other pharmacologically active scaffolds can lead to compounds with enhanced or novel biological activities. nih.govmdpi.comresearchgate.net

Dibenzo[de,h]cinnoline-3,7-diones: A series of anthrapyridazone derivatives, which are tetracyclic systems based on the dibenzo[de,h]cinnoline-3,7-dione core, have demonstrated in vitro cytotoxic activity against various leukemia cell lines, including multidrug-resistant strains. nih.govmdpi.com

Indeno[1,2-c]cinnolines and Benzo[h]indeno[1,2-c]cinnolines: Tetra- and pentacyclic compounds based on these fused ring systems, particularly those bearing protonable amino groups, have been investigated for their potential as anticancer agents. mdpi.com

Pyrazolo[1,2-a]cinnolines and Phthalazinocinnolines: The synthesis of these dinitrogen-fused heterocycles represents an important step towards developing novel bioactive compounds. researchgate.net

Furo[2,3-h]this compound and Pyridazino[3,4-f]cinnolin-3-ol Scaffolds: These condensed ring systems have been designed and synthesized with the aim of developing novel HIV-1 integrase inhibitors. researchgate.net

This compound as a Core Scaffold for Drug Discovery

The this compound nucleus is a versatile platform for the design and synthesis of new therapeutic agents, particularly in the field of oncology. nih.govmdpi.comresearchgate.netijariit.com

Anticancer and Antiproliferative Activities

This compound derivatives have shown significant promise as anticancer and antiproliferative agents, with several studies highlighting their cytotoxic effects against various cancer cell lines. nih.govmdpi.comresearchgate.netijariit.com

One of the key mechanisms through which certain cinnoline derivatives exert their anticancer effects is the inhibition of topoisomerase I (Top1), an essential enzyme involved in DNA replication and transcription. nih.gov

Dibenzo[c,h]cinnolines: Substituted dibenzo[c,h]cinnolines have been identified as non-camptothecin Top1 inhibitors. nih.gov Structure-activity relationship (SAR) studies revealed that a methylenedioxy group on the D ring and 2,3-dimethoxy substituents on the A ring are crucial for retaining Top1-targeting activity and cytotoxicity. nih.gov

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Several this compound derivatives have demonstrated efficacy against MDR cancer cell lines.

Dibenzo[de,h]cinnoline-3,7-diones: Compounds from this class have exhibited cytotoxic activity against human leukemia multi-drug-resistant (K562/DX) cell lines. nih.govmdpi.com

Anthrapyridazone Derivatives: These compounds have been shown to be active against multidrug-resistant tumor cells, including those that overexpress various exporting protein pumps. google.com Some of these derivatives displayed antileukemic activity comparable to the established anticancer drug Mitoxantrone (B413) in in vivo studies. researchgate.net

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound Class | Cell Lines | Notable Activity | Reference(s) |

|---|---|---|---|

| Dibenzo[de,h]cinnoline-3,7-diones | Murine leukemia (L1210), Human leukemia (K562), Human leukemia multi-drug-resistant (K562/DX) | In vitro cytotoxic activity; in vivo activity comparable to mitoxantrone for some derivatives. | nih.gov, mdpi.com, researchgate.net |

| Substituted Dibenzo[c,h]cinnolines | Various cancer cell lines | Topoisomerase I inhibition; cytotoxicity not diminished in cells overexpressing MDR1. | nih.gov |

| Anthrapyridazone Derivatives | Human leukemia (HL-60) and resistant sublines, Prostate cancer cell lines (DU154, LNCaP, PC3) | Cytostatic activity against multidrug-resistant cells. | google.com |

Mechanisms of Action (e.g., Topoisomerase I Inhibition)

Anti-inflammatory and Analgesic Properties

This compound derivatives have demonstrated notable potential as anti-inflammatory and analgesic agents. nih.govmdpi.comijariit.com Research has shown that the introduction of specific substituents onto the cinnoline core can significantly influence these properties. For instance, cinnolines bearing a pyrazoline ring and electron-donating groups, such as methoxyl and hydroxyl, on the phenyl moiety have exhibited the highest anti-inflammatory activity. mdpi.com Similarly, the presence of halogen substituents on the cinnoline structure has been shown to increase both anti-inflammatory and analgesic effects. ijariit.com

In a study by Chaudhary et al., a series of cinnoline derivatives, both with and without a pyrazoline nucleus, were designed and evaluated as dual anti-inflammatory and antibacterial agents. mdpi.com Furthermore, a cinnoline fused Mannich base with a large hydrophobic diphenyl substituent at the amino group demonstrated higher analgesic activity compared to diclofenac (B195802) at specific time intervals. nih.govmdpi.com This same compound, at a 50 mg/kg dose, exhibited anti-inflammatory activity comparable to celecoxib. nih.govmdpi.com Another study synthesized pyrazolo[4,3-c]cinnoline derivatives and found that those with an electron-donating group on the benzoyl ring displayed greater anti-inflammatory activity than those with electron-withdrawing groups. nih.gov The inclusion of a methylene (B1212753) spacer between the phenyl group and the carbonyl carbon also enhanced anti-inflammatory effects. nih.gov

Interactive Table: Anti-inflammatory and Analgesic Activity of Selected this compound Derivatives

| Compound Type | Key Structural Features | Observed Activity | Reference |

| Cinnoline-pyrazoline hybrids | Electron-donating groups (e.g., -OCH3, -OH) on phenyl ring | High anti-inflammatory activity | mdpi.com |

| Halogenated cinnolines | Chlorine, Fluorine substituents | Increased anti-inflammatory and analgesic activity | ijariit.com |

| Cinnoline fused Mannich base | Large hydrophobic diphenyl substituent | Higher analgesic activity than diclofenac; comparable anti-inflammatory activity to celecoxib | nih.govmdpi.com |

| Pyrazolo[4,3-c]cinnolines | Electron-donating group on benzoyl ring; methylene spacer | Enhanced anti-inflammatory activity | nih.gov |

Antimicrobial Activities (Antibacterial, Antifungal, Antimalarial)

The cinnoline scaffold has proven to be a versatile platform for the development of antimicrobial agents, with derivatives showing activity against bacteria, fungi, and malarial parasites. nih.govmdpi.comsemanticscholar.org The nature and position of substituents on the cinnoline ring play a critical role in determining the spectrum and potency of antimicrobial action. nih.gov

Activity Against Specific Bacterial Strains (e.g., E. coli, S. aureus)

This compound derivatives have shown significant efficacy against both Gram-positive and Gram-negative bacteria, including notorious pathogens like Escherichia coli and Staphylococcus aureus. researchgate.netresearchgate.net The introduction of electron-withdrawing groups, such as chlorine and fluorine, has been found to enhance antibacterial activity. ijariit.com For example, certain derivatives have exhibited minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against E. coli.

In one study, cinnoline derivatives were tested against clinical isolates of S. aureus and E. coli, revealing a dose-dependent inhibition of bacterial growth. Another investigation highlighted that cinnoline derivatives without a pyrazoline ring but with an electron-withdrawing substituent on the phenyl group showed increased activity against S. aureus and E. coli. nih.gov Furthermore, a cinnoline fused Mannich base with a diphenyl substituent demonstrated a larger zone of inhibition against S. aureus and E. coli when compared to streptomycin. nih.govmdpi.com Docking studies have suggested that some of these derivatives exhibit favorable binding energies with bacterial targets like dihydrofolatereductase and DNA gyrase. researchgate.net

Interactive Table: Antibacterial Activity of this compound Derivatives Against Specific Strains

| Compound Type | Key Structural Features | Target Strains | Notable Findings | Reference |

| Cinnoline derivatives | Electron-withdrawing groups (e.g., Cl, F) | E. coli, S. aureus | Enhanced antibacterial activity; MIC as low as 12.5 µg/mL for E. coli. | ijariit.com |

| Cinnoline derivatives (no pyrazoline) | Electron-withdrawing group on phenyl ring | S. aureus, E. coli | Increased activity against both strains. | nih.gov |

| Cinnoline fused Mannich base | Diphenyl substituent | S. aureus, E. coli | Larger zone of inhibition than streptomycin. | nih.govmdpi.com |

| Various Cinnoline derivatives | --- | S. aureus, E. coli | Moderate to promising antibacterial activity. | researchgate.net |

Antitubercular and Anti-leishmaniasis Potential

Beyond general antibacterial properties, certain this compound derivatives have shown promise against specific and challenging pathogens like Mycobacterium tuberculosis and Leishmania species. semanticscholar.org Specific derivatives have demonstrated MICs as low as 12.5 µg/mL against M. tuberculosis. One notable compound, 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide, was found to be highly potent against resistant strains of M. tuberculosis. semanticscholar.org

The potential of cinnoline derivatives also extends to anti-parasitic applications, specifically in the context of leishmaniasis, a disease caused by Leishmania protozoa. nih.gov While the broader class of quinolines has been investigated for antileishmanial activity, the specific evaluation of this compound derivatives in this area is an emerging field of interest. nih.govbjid.org.br

Applications in Neurological Disorders (e.g., Anxiolytic, Anticonvulsant, Antidepressant)

This compound derivatives have been explored for their potential to modulate the central nervous system (CNS), with studies indicating anxiolytic, anticonvulsant, and antidepressant activities. semanticscholar.orgnih.govnih.gov The structural modifications of the cinnoline core are key to these neurological effects.

For instance, certain N2-substituted cinnoline derivatives have been synthesized and evaluated for their action on the CNS. mdpi.com Some 4-oxo-1,2,3,4-tetrahydro-2-cinnoline acetic acids and their corresponding 4-olate-2-cinnolinium acetic acids have shown sedative and neuroleptic activity. researchgate.net Furthermore, derivatives of 4-aminocinnoline-3-carboxylic acid with substituents like Cl, F, or CH3 in the aromatic ring have demonstrated weak neuroleptic and sedative properties. researchgate.net

In the realm of antidepressant research, some amine-substituted 3-phenylcoumarin (B1362560) derivatives, which share structural similarities with certain cinnoline frameworks, have been identified as potential leads. mdpi.com The antidepressant activity of some coumarin (B35378) derivatives may be linked to elevated serotonin (B10506) levels in the brain. mdpi.com Similarly, some 3-phenyliminoindolin-2-one derivatives have shown significant antidepressant effects, potentially mediated through serotonin and norepinephrine (B1679862) pathways. nih.gov While not direct this compound compounds, these findings suggest that related heterocyclic systems can exhibit potent antidepressant properties.

Cardiovascular and Antithrombotic Properties

Certain derivatives of this compound have been investigated for their effects on the cardiovascular system, with some exhibiting antihypertensive and antithrombotic properties. nih.govresearchgate.net For example, 8-acetylamino-4,4a,5,6-tetrahydrobenzo(h)cinnolin-3(2H)one was reported to be a potent antihypertensive and antithrombotic agent. researchgate.net

A bioisosteric approach led to the synthesis of 8-acetylamino-4,4a,5,6-tetrahydro-2H-thieno[2,3-h]cinnolin-3-one, which retained antithrombotic properties greater than those of acetylsalicylic acid, although it lacked significant antihypertensive activity. researchgate.net The unsubstituted version of this thieno[2,3-h]this compound was found to have antithrombotic activity comparable to acetylsalicylic acid. researchgate.net Furthermore, some benzo[h]cinnolinones have displayed significant antihypertensive, inotropic, and antithrombotic properties. nih.gov

Antidiabetic Potential

The exploration of this compound derivatives in the context of diabetes treatment is an emerging area of research. One study reported that a synthetic derivative of TMPA, a compound related to the cinnoline structure, exhibited a potent antidiabetic effect, approximately 13% stronger than metformin (B114582) in reducing blood glucose levels in streptozotocin-induced diabetic animal models. acs.org This finding suggests that the cinnoline scaffold could be a valuable starting point for the design of novel antidiabetic agents.

Antisecretory Activity

This compound derivatives have been investigated for their potential to reduce gastric acid secretion. Certain pyridazinone derivatives, a class of compounds related to cinnolinones, have demonstrated significant antisecretory and antiulcer activities. researchgate.net For instance, in a pylorus-ligated rat model, specific benzopyranopyridazinones, which share structural similarities with cinnolinone derivatives, were found to possess notable antisecretory effects. researchgate.net One derivative, in particular, was able to decrease the acidity of gastric secretions. researchgate.net The antisecretory properties of these compounds are often attributed to molecular features such as the presence of a thiourea (B124793) or 2-cyanoguanidine group and a phenyl group at the C-6 position of the pyridazinone ring. researchgate.net While direct studies on this compound are less common, the broader class of cinnoline derivatives has been noted for its antisecretory activity. ijpt.orgthepharmajournal.comrroij.comiosrjournals.orgrroij.com

Pharmacological Targets and Molecular Mechanisms

The therapeutic effects of this compound derivatives are a result of their interactions with various molecular targets, including receptors and enzymes.

This compound derivatives have been explored as modulators of several important receptors.

GABAA Receptors: Certain cinnoline derivatives have been identified as modulators of GABAA receptors. For example, the compound AZD7325 is a GABAA receptor modulator that has shown a potent anxiolytic effect in preclinical studies. acs.org

CSF-1R (Colony-Stimulating Factor 1 Receptor): While direct inhibition of CSF-1R by this compound derivatives is not extensively documented in the provided results, the broader class of kinase inhibitors, which includes many heterocyclic compounds, is known to target receptors like CSF-1R.

H3R (Histamine H3 Receptor): Pyridazinone derivatives, which are structurally related to cinnolinones, have been reported as histamine (B1213489) H3 receptor antagonists. researchgate.net

The inhibition of key enzymes is a primary mechanism through which this compound derivatives exert their pharmacological effects.

Cyclooxygenase-2 (COX-2): Derivatives of this compound have been investigated as potential COX-2 inhibitors for their anti-inflammatory properties. nih.gov Some pyrazolo[4,3-c]cinnoline derivatives have shown promising anti-inflammatory activity with reduced ulcerogenic potential compared to traditional NSAIDs like naproxen. Docking studies have further supported their strong binding profile with the COX-2 enzyme.

Phosphodiesterase (PDE): Cinnoline derivatives have been identified as inhibitors of phosphodiesterase isoenzymes, particularly PDE III and PDE4. nih.govnih.gov Inhibition of PDE leads to effects such as bronchodilation and reduced production of inflammatory mediators. nih.gov Some 7,8-disubstituted-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-ones have shown modest affinity for PDE III. nih.gov

Human Neutrophil Elastase (HNE): A series of HNE inhibitors with a cinnoline scaffold have been synthesized and evaluated. tandfonline.comnih.gov These compounds act as reversible competitive inhibitors of HNE. nih.gov The most potent among them, compound 18a, demonstrated a good balance of HNE inhibitory activity (IC50 = 56 nM) and chemical stability. nih.gov

Bruton's Tyrosine Kinase (BTK): A structure-hopping strategy led to the discovery of 4-aminoquinoline-3-carboxamide derivatives as potent, reversible BTK inhibitors, which were developed from a cinnoline scaffold. nih.gov The most potent of these, compound 25, showed strong inhibitory effects on both wild-type BTK and its C481S mutant. acs.org

Certain this compound derivatives have been designed as potential inhibitors of HIV-1 integrase. The mechanism of action for these inhibitors often involves the chelation of metal ions within the enzyme's active site. researchgate.net Furo[2,3-h]this compound derivatives, for example, have been developed with a potential chelating pharmacophore to bind to the metal ions in the HIV-1 integrase active site, which is crucial for its catalytic activity. researchgate.netresearchgate.net This interaction is facilitated by a triad (B1167595) of heteroatoms that can bind to the two magnesium ions in the enzyme's catalytic core. nih.gov

Enzyme Inhibition (e.g., Cyclooxygenase-2, Phosphodiesterase, Human Neutrophil Elastase, Bruton's Tyrosine Kinase)

Preclinical Studies and In Vivo Evaluation of this compound Compounds

Preclinical evaluation of this compound derivatives has demonstrated their therapeutic potential in various in vivo models.

Antihypertensive and Antithrombotic Activity: Several 4a-methyl-4,4a,5,6-tetrahydrothieno[2,3-h]cinnolin-3(2H)-ones have been synthesized and tested for their pharmacological profile. nih.gov In vivo tests showed that while some derivatives had lower antihypertensive activity compared to the lead compound, they exhibited potent antiplatelet aggregatory activity. nih.gov Similarly, 7,8-disubstituted-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-ones were found to be potent inhibitors of collagen-induced platelet aggregation in vivo. nih.gov

Anticancer Activity: Anthrapyridazone derivatives, which are structurally related to cinnolines, have shown in vitro cytotoxic activity against various leukemia cell lines, including a multidrug-resistant line. researchgate.net Two of the most active compounds were tested in vivo against murine P388 leukemia and showed antileukemic activity comparable to Mitoxantrone. researchgate.net

Anti-inflammatory Activity: In a rodent collagen-induced arthritis model, a 4-aminoquinoline-3-carboxamide derivative, developed from a cinnoline scaffold, effectively reduced paw swelling without causing weight loss, demonstrating its in vivo anti-inflammatory efficacy. nih.gov

Computational Approaches in Drug Design and Discovery for this compound

Computational methods play a crucial role in the design and discovery of novel this compound derivatives.

Molecular Docking: Molecular docking studies are frequently used to understand the binding interactions between cinnoline derivatives and their biological targets. For instance, docking studies have been employed to elucidate the binding modes of pyrazolo[4,3-c]cinnoline derivatives with the COX-2 enzyme, revealing strong binding profiles. Docking has also been used to predict the interactions of cinnoline derivatives with bacterial DNA gyrase and HIV-1 integrase. researchgate.net

Structure-Activity Relationship (SAR) and Drug-Likeness Prediction: Computational tools like SwissADME are used to predict the drug-like properties and oral bioavailability of synthesized compounds. researchgate.net These in silico analyses help in optimizing the lead compounds by identifying key structural features that influence their biological activity. researcher.life For example, molecular docking and ADMET prediction have been used to demonstrate that certain 3-aryl-5,6-dihydrobenzo[h]cinnolines could be potent agents for neurodegenerative diseases. researcher.life

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are pivotal computational techniques in medicinal chemistry for predicting the binding orientation and affinity of a ligand to a specific protein target. For this compound derivatives, these in-silico methods have been instrumental in elucidating potential mechanisms of action and guiding the synthesis of more potent compounds.

Researchers have employed molecular docking to explore the interaction of various this compound scaffolds with a range of biological targets, including enzymes implicated in cancer and bacterial infections. For instance, a study on novel 4-methylbenzo[h]cinnoline derivatives identified them as potential inhibitors of tubulin polymerization, a key target in cancer chemotherapy. nih.gov The docking results revealed a strong binding affinity, with one of the most promising derivatives exhibiting a computational Ki of 0.5 nM, indicating a high potential for inhibitory activity. nih.gov The molecule was found to pose correctly within the colchicine (B1669291) binding site of tubulin. nih.gov

In the context of antibacterial drug discovery, molecular docking has been used to investigate the binding interactions of cinnoline-isoxazole hybrids with the elastase of Pseudomonas aeruginosa, a virulent gram-negative bacterium. researchgate.net These studies help to understand how the structural features of the cinnoline derivatives contribute to their antibacterial effects. Similarly, docking studies were performed on 2,7-Dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione derivatives against the same bacterial elastase (PDB: 1U4G) to rationalize their potential antibacterial activity. researchgate.net

Furthermore, the versatility of the cinnoline scaffold has been explored through the investigation of 3-aryl(or heteroaryl)-5,6-dihydrobenzo[h]cinnolines as potential multi-target inhibitors for neurodegenerative diseases. researcher.life Docking studies were conducted against a wide array of enzymes, including monoamine oxidases (hMAO-A, hMAO-B) and acetylcholinesterase (hAChE), demonstrating the potential of these derivatives to interact with key proteins involved in neurodegeneration. researcher.life

The following table summarizes selected molecular docking studies performed on this compound and related derivatives, highlighting the diversity of targets and the insights gained.

| Derivative Class | Target Protein (PDB ID) | Key Findings | Reference |

| 4-Methylbenzo[h]cinnolines | Tubulin | Potential inhibitors of tubulin polymerization. Best derivative showed a computational Ki = 0.5 nM. | nih.gov |

| Cinnoline-isoxazole hybrids | Pseudomonas aeruginosa elastase (1U4G) | Revealed binding interactions supporting potential antibacterial activity. | researchgate.net |

| 3-Aryl-5,6-dihydrobenzo[h]cinnolines | hMAO-A, hMAO-B, hAChE, etc. | Demonstrated multi-targeting inhibitory properties against enzymes relevant to neurodegenerative diseases. | researcher.life |

| 2,7-Dihydro-3H-dibenzo[de,h]cinnoline-3,7-diones | Pseudomonas aeruginosa elastase (1U4G) | Indicated potential antibacterial activity, with compound 10b identified as a promising lead. | researchgate.net |

These studies collectively underscore the value of molecular docking in the rational design of this compound derivatives as targeted therapeutic agents. By providing a structural basis for their activity, these computational approaches accelerate the identification and optimization of lead compounds. researchgate.net

DFT Computational Studies and Quantum Chemical Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecular systems. In the study of this compound derivatives, DFT calculations provide fundamental insights into their intrinsic properties, which can be correlated with their pharmacological activities. These computational studies often involve geometry optimization and the calculation of various quantum chemical descriptors. rsc.org

Quantum chemical analyses typically compute parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and more reactive. Other calculated properties include electronegativity, chemical potential, chemical hardness, and softness, which help to predict the behavior of the molecules in biological systems. rsc.org

For example, DFT calculations (B3LYP/6-311+G(2d,2p)) were employed to understand the geometry and fluorescence properties of 6-aryl-4-azidocinnolines and their corresponding triazole derivatives. mdpi.com The calculations revealed that the non-planar geometry of the triazole derivatives, where the triazole ring lies out of the cinnoline plane, could explain their observed loss of fluorescence compared to the azide (B81097) precursors. mdpi.com Similarly, Time-Dependent DFT (TD-DFT) studies have been used to investigate the low-lying excitation energies of polycyclic cinnolines, providing insights into their electronic absorption spectra.

| Quantum Chemical Parameter | Significance | Typical Calculation Level |

| EHOMO (Energy of HOMO) | Relates to the electron-donating ability of a molecule. | B3LYP/6-31G'(d,p) |

| ELUMO (Energy of LUMO) | Relates to the electron-accepting ability of a molecule. | B3LYP/6-31G'(d,p) |

| Energy Gap (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity and kinetic stability. | B3LYP/6-31G'(d,p) |

| Electronegativity (χ) | Measures the power of an atom or group to attract electrons. | (I+A)/2 |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | (I-A)/2 |

| Chemical Softness (S) | The reciprocal of hardness, indicates reactivity. | 1/η |

| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. | μ²/2η |

These theoretical calculations complement experimental findings by providing a deeper understanding of the structure-property relationships governing the activity of this compound derivatives.

Molecular Field Analysis and QSAR

Quantitative Structure-Activity Relationship (QSAR) studies are essential in modern drug design for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models allow for the prediction of the activity of novel, unsynthesized derivatives, thereby streamlining the drug discovery process. For Cinnoline-3(2H)-one and its bioisosteric analogs like pyridazinones, 2D and 3D-QSAR studies have been conducted to identify the key structural features that govern their pharmacological effects. researchgate.net

In a 2D-QSAR study on a series of pyridazin-3(2H)-one and this compound derivatives, researchers investigated their vasorelaxant activity. researchgate.net Such studies typically involve calculating various molecular descriptors, including electronic, steric, and lipophilic properties, and then using statistical methods like multiple linear regression to build a QSAR model. The resulting equation provides a quantitative measure of how each descriptor influences the biological activity.

Molecular Field Analysis, a 3D-QSAR technique, further refines this approach by analyzing the steric and electrostatic fields surrounding a set of aligned molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish activity. These maps are invaluable for guiding lead optimization.

While specific QSAR models for this compound are found within dedicated studies, the general approach is exemplified by research on related heterocyclic systems. For instance, QSAR studies on quinazolinone derivatives have been used to correlate their structural features with antimicrobial and anticancer activities. These studies often identify the importance of specific substituents and their positions on the heterocyclic ring system. The principle factor for determining the antiproliferative activity of one set of thiadiazole compounds was found to be the partial charge of a nitrogen atom, a descriptor derived from quantum chemical calculations. researchgate.net

The table below outlines the general components and outcomes of a typical QSAR study.

| Component | Description | Example Descriptors/Methods |

| Dataset | A series of structurally related compounds with measured biological activity (e.g., IC50). | This compound derivatives with varying substituents. |

| Descriptor Calculation | Generation of numerical values representing the physicochemical properties of each molecule. | Lipophilicity (logP), Molar Refractivity (MR), Dipole Moment, HOMO/LUMO energies. |

| Model Building | Use of statistical methods to create a mathematical equation linking descriptors to activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). |

| Model Validation | Assessment of the QSAR model's statistical significance and predictive power. | Cross-validation (q²), correlation coefficient (r²), external validation. |

| Interpretation | Analysis of the model to understand which structural features are critical for activity. | Identifying the importance of electron-donating groups at a specific position. |

Through the systematic application of QSAR and molecular field analysis, researchers can develop predictive models that accelerate the design of this compound derivatives with improved therapeutic profiles. researchgate.net

Analytical and Spectroscopic Characterization Methods in Cinnolin 3 2h One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of cinnolinone compounds. jeolusa.comipb.pt It allows chemists to map out the carbon-hydrogen framework and understand the chemical environment of each atom.

1D NMR Spectra (e.g., ¹H NMR)

One-dimensional NMR spectra, particularly proton (¹H) NMR, offer fundamental insights into the structure of Cinnolin-3(2H)-one. The chemical shifts (δ) of the protons are influenced by their local electronic environment, providing clues to their position within the molecule. While specific data for the unsubstituted this compound is sparse in readily available literature, analysis of related derivatives provides a general understanding. For instance, in substituted cinnolinones, the aromatic protons on the benzo portion of the molecule typically appear in the downfield region of the spectrum, characteristic of aromatic compounds. The protons on the heterocyclic ring also show distinct signals. rsc.orgunimi.it The specific positioning and substitution on the ring system will cause shifts in these values. researchgate.net

Table 1: Representative ¹H NMR and ¹³C NMR Data for Cinnolinone Derivatives Note: Data is for substituted derivatives and not the parent this compound. The specific compound is listed where data is available.

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

| N,N-bis(4-carboxyphenyl)-N',N'-di(4-methoxyphenyl)-1,4-phenylenediamine | ¹H | DMSO-d6 | 3.71 (s, 6H, OCH₃), 6.76 (d, 2H), 6.89 (d, 4H), 6.95 (d, 2H), 7.04 (d, 4H), 7.06 (d, 4H), 7.82 (d, 4H), 12.61 (br, 2H, COOH) rsc.org |

| N,N-bis(4-carboxyphenyl)-N',N'-di(4-methoxyphenyl)-1,4-phenylenediamine | ¹³C | DMSO-d6 | 55.4 (OCH₃), 115.2, 120.2, 121.5, 124.2, 127.2, 128.2, 131.1, 137.1, 140.0, 146.7, 150.6, 156.1, 167.0 (C=O) rsc.org |

| 1-phenyl-2-(p-tolyl)-1,2-dihydro-4H-pyrazolo[1,2-a]cinnolin-3-one | ¹H | CDCl₃ | 7.51-7.49 (m, 2H) rsc.org |

This table is interactive. Click on the headers to sort the data.

Advanced NMR Techniques for Complex Structures and Mixtures

For more complex cinnolinone derivatives or when analyzing mixtures, advanced 2D NMR techniques are employed. numberanalytics.comnumberanalytics.com These experiments reveal correlations between different nuclei, which is critical for unambiguous structural assignment. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear correlation technique identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in piecing together the spin systems within the molecule, for example, tracing the connectivity of protons around the aromatic and heterocyclic rings. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹JCH). This is a powerful method for assigning carbon signals in the ¹³C NMR spectrum based on the assignments of their attached protons. ipb.ptnumberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH). This is crucial for connecting different fragments of the molecule, for instance, linking a substituent to the main cinnolinone core or establishing the connectivity across quaternary (non-protonated) carbons. ipb.ptnumberanalytics.com

These advanced methods, often used in combination, allow researchers to build a complete and accurate picture of complex molecular architectures, which is essential in the development of new cinnoline-based compounds. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of this compound and its derivatives and to gain structural information through the analysis of fragmentation patterns. lookchem.comrroij.com When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺) whose mass-to-charge ratio (m/z) provides the molecular weight. This molecular ion can then break apart into smaller, characteristic fragment ions. libretexts.orglibretexts.org

The fragmentation pattern is like a fingerprint for a molecule and can help to confirm its structure. For example, in substituted cinnolinones, fragmentation might involve the loss of substituents or the cleavage of the heterocyclic ring system. raco.cat The presence of certain elements, like chlorine or bromine, can be identified by the characteristic isotopic patterns they produce in the mass spectrum, such as the M+2 peak. chemguide.co.uk

Table 2: Representative Mass Spectrometry Data for Cinnolinone Derivatives

| Compound | Ionization Method | m/z of Molecular Ion (M⁺) | Key Fragment Ions (m/z) |

| 7,8-Di-chloro-4(-5-amino-Imidazole) cinnoline-3-carboxamide | EI (70 eV) | 323 | 256, 241, 154, 82 rroij.com |

| 2-aminothiocarbonylphthalazine-1,4-dione | EI | 221 | 162, 148, 131, 103, 77, 51 raco.cat |

This table is interactive. Click on the headers to sort the data.

GC-MS Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmp.irusm.my This technique is suitable for the analysis of volatile and thermally stable cinnoline (B1195905) derivatives. In a typical GC-MS analysis, the sample mixture is injected into the GC, where individual components are separated based on their boiling points and interaction with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. biotech-asia.org This allows for the identification of various components in a mixture, such as reaction byproducts or compounds in a complex sample like a plant extract. jmp.ir

LC-MS in Metabolite Identification